molecular formula C12H17ClN2 B15256612 N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B15256612
M. Wt: 224.73 g/mol
InChI Key: XYWQSMRTYUNQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C12H17ClN2. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a chlorophenyl group and a methyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17ClN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3

InChI Key

XYWQSMRTYUNQKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.